molecular formula C14H13ClN4O6S B254525 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No. B254525
M. Wt: 400.8 g/mol
InChI Key: LPYWUTBJMCFYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide, also known as CEN, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potent biological activities. CEN has been extensively studied for its potential application in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is not fully understood. However, it has been suggested that 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has been shown to exhibit potent anticancer activity in vitro and in vivo. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis.

Advantages and Limitations for Lab Experiments

5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has several advantages for lab experiments. It exhibits potent anticancer activity against a wide range of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell growth and survival. However, the synthesis of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a complex process that requires expertise and specialized equipment, which may limit its availability for some researchers.

Future Directions

There are several future directions for the study of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide. One potential direction is the development of new anticancer drugs based on the structure of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide. Another potential direction is the study of the mechanism of action of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide, which may lead to the development of new therapies for cancer. Additionally, the development of new synthetic methods for 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide may increase its availability and accessibility for researchers.

Synthesis Methods

The synthesis of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide involves a multi-step process that includes the reaction of 2-amino-4-chloro-5-nitropyrimidine with ethyl 4-bromo-2-nitrobenzoate, followed by the reduction of the nitro group and the substitution of the chloro group with a methylsulfonyl group. The final product is obtained after the removal of the protecting groups. The synthesis of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a complex process that requires expertise and specialized equipment.

Scientific Research Applications

5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer. 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.

properties

Product Name

5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Molecular Formula

C14H13ClN4O6S

Molecular Weight

400.8 g/mol

IUPAC Name

5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H13ClN4O6S/c1-3-25-8-4-5-10(11(6-8)19(21)22)17-13(20)12-9(15)7-16-14(18-12)26(2,23)24/h4-7H,3H2,1-2H3,(H,17,20)

InChI Key

LPYWUTBJMCFYGF-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

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